Welcome to the BenchChem Online Store!
molecular formula C9H12 B8666093 2,3,3a,4-tetrahydro-1H-indene CAS No. 39014-56-7

2,3,3a,4-tetrahydro-1H-indene

Cat. No. B8666093
M. Wt: 120.19 g/mol
InChI Key: BIEBZGCKLFWMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05565069

Procedure details

A reaction is carried out with a system consisting of one decomposition reactor, one Diels Alder reactor and two distillation column. A mixture of a starting dicyclopentadiene material containing tetrahydroindene and a solvent (weight ratio of 2:5) is continuously fed to the decomposition reactor, and a reaction is carried out at the same temperature, pressure, reaction time and quantity of charged solvent as in Example 4. The ratio of tetrahydroindene/dicyclopentadiene (by weight) in the liquid starting material is adjusted to 5/100. A part of the liquid phase in the decomposition reactor is continuously discharged out of the system so as to keep constant the quantity of liquid in the decomposition reactor. The gaseous reaction product formed in the decomposition reactor is recovered, fed to the first distillation column, and rectified at the same column top pressure, column bottom pressure and reflux ratio as in Example 4. Fraction (B-1) composed mainly of cyclopentadiene is obtained from the column top, and fraction (B-2) composed mainly of dicyclopentadiene and tetrahydroindene is obtained from the column bottom. The fraction (B-2) is discharged out of the system. As a result, the recovery rate of cyclopentadiene (the quantity of cyclopentadiene (parts by weight) in the fraction (B-1) per 100 parts by weight of dicyclopentadiene in the liquid starting material) is 74.0%, and the recovery rate of cyclopentadiene and dicyclopentadiene (total quantity (parts by weight) of cyclopentadiene and dicyclopentadiene in the fraction (B-1) per 100 parts by weight of dicyclopentadiene in the liquid starting material) is 75.0%.
Name
tetrahydroindene dicyclopentadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[CH:4]([CH2:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C1C2C3C=CC(C2C=C1)C3.C1C2C3C=CC(C2C=C1)C3>>[CH2:3]1[C:4]2[CH:9]([CH2:8][CH:7]=[CH:6][CH:5]=2)[CH2:1][CH2:2]1 |f:0.1|

Inputs

Step One
Name
tetrahydroindene dicyclopentadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2CC=CC=C12.C1C=CC2C1C3CC2C=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
consisting of one decomposition reactor, one Diels Alder reactor and two distillation column
ADDITION
Type
ADDITION
Details
A mixture of a starting dicyclopentadiene material
ADDITION
Type
ADDITION
Details
containing tetrahydroindene
CUSTOM
Type
CUSTOM
Details
a reaction is carried out at the same temperature, pressure, reaction time and quantity of charged solvent as in Example 4
CUSTOM
Type
CUSTOM
Details
The gaseous reaction product formed in the decomposition reactor
CUSTOM
Type
CUSTOM
Details
is recovered
DISTILLATION
Type
DISTILLATION
Details
fed to the first distillation column
TEMPERATURE
Type
TEMPERATURE
Details
reflux ratio as in Example 4
CUSTOM
Type
CUSTOM
Details
is obtained from the column top, and fraction (B-2)

Outcomes

Product
Name
Type
product
Smiles
C1CCC2CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.